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Compound of Interest

Compound Name: (S)-Batylalcohol

Cat. No.: B1246751 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (S)-Batyl alcohol (3-(octadecyloxy)-1,2-propanediol).

It is intended for researchers, scientists, and professionals in drug development who require a

comprehensive understanding of the spectroscopic properties of this compound for

identification, characterization, and quality control purposes.

(S)-Batyl alcohol is a monoalkylglycerol, a class of lipids that consists of a glycerol backbone

with a long-chain alkyl group attached via an ether linkage. These compounds are of interest

for their potential biological activities and their use in various formulations. Accurate

spectroscopic analysis is crucial for confirming the structure and purity of (S)-Batyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For (S)-Batyl alcohol, ¹H and ¹³C NMR provide detailed information about the

carbon and hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of Batyl alcohol has been reported in deuterated chloroform (CDCl₃)

and dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million

(ppm).
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Assignment
Chemical Shift (δ) in CDCl₃

(ppm)

Chemical Shift (δ) in DMSO-

d₆ (ppm)

-CH(OH)- 3.863 3.555

-CH₂OH 3.707, 3.635 3.36 to 3.34

-OCH₂- (glycerol) 3.51, 3.49 3.303, 3.262

-OCH₂- (alkyl chain) 3.46 -

-OH 2.8 (broad) 4.37, 4.26

-OCH₂CH₂- 1.574 1.48

-(CH₂)₁₅- 1.29, 1.26 1.24

-CH₃ 0.862 0.856

Data sourced from ChemicalBook for Batyl alcohol (stereochemistry not specified).[1]

¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms in (S)-Batyl alcohol are based on typical

values for long-chain alcohols and ethers.

Carbon Assignment Expected Chemical Shift (δ) (ppm)

-CH(OH)- 65 - 85

-CH₂OH 50 - 65

-OCH₂- (glycerol) ~70

-OCH₂- (alkyl chain) ~70

-O-CH₂-CH₂- ~32

-(CH₂)₁₅- 22 - 30

-CH₃ ~14
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Note: These are predicted ranges. The carbon attached to the hydroxyl group is deshielded

and appears at a lower field.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

characteristic absorptions for an alcohol like (S)-Batyl alcohol are the O-H and C-O stretching

vibrations.[4]

Vibrational Mode
Characteristic Wavenumber

(cm⁻¹)
Appearance

O-H Stretch (Hydrogen-

bonded)
3500 - 3200 Strong, Broad

C-H Stretch (Alkyl) 2950 - 2850 Strong, Sharp

C-O Stretch 1260 - 1050 Strong

The broadness of the O-H stretch is a distinctive feature of alcohols and is due to hydrogen

bonding.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Alcohols typically undergo two primary fragmentation pathways: α-cleavage

and dehydration (loss of water).[7][8]

Ion m/z (Mass-to-Charge Ratio) Fragmentation Pathway

[M+H]⁺ 345.3 Protonated Molecular Ion

[M+Na]⁺ 367.3 Sodiated Molecular Ion

[M-H₂O]⁺ 326.3 Dehydration

α-cleavage fragments various
Cleavage of the C-C bond

adjacent to the oxygen
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Data sourced from PubChem for Batyl alcohol.[9] The molecular ion peak for long-chain

alcohols can be weak or absent in electron ionization (EI) mass spectra.[10]

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for long-chain alcohols

like (S)-Batyl alcohol.

NMR Spectroscopy Protocol
This protocol outlines the standard procedure for preparing and analyzing an alcohol sample

using NMR spectroscopy.[11][12]

Sample Preparation:

Accurately weigh 5-25 mg of the (S)-Batyl alcohol sample for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex the tube if necessary.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum.

To confirm the hydroxyl proton peak, a D₂O exchange experiment can be performed. Add

a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will

disappear or significantly diminish.[11]

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be

required to achieve an adequate signal-to-noise ratio.
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase the spectra and apply baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
This protocol describes the analysis of a solid or liquid alcohol sample using an FTIR

spectrometer with an ATR (Attenuated Total Reflectance) accessory, which is a common and

simple method.[14]

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a small amount of the (S)-Batyl alcohol sample directly onto the ATR crystal. If it is a

solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

Data Acquisition:

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:
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The software automatically subtracts the background spectrum.

Label the significant peaks corresponding to the key functional groups (O-H, C-H, C-O).

Mass Spectrometry Protocol (LC-MS)
For a non-volatile compound like (S)-Batyl alcohol, Liquid Chromatography-Mass Spectrometry

(LC-MS) with Electrospray Ionization (ESI) is a suitable method.[15]

Sample Preparation:

Prepare a dilute solution of the (S)-Batyl alcohol sample (e.g., 1 mg/mL) in a solvent

compatible with the LC mobile phase, such as methanol or acetonitrile.

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

LC-MS Analysis:

Liquid Chromatography (LC):

Use a suitable column, such as a C18 reversed-phase column.

Employ a mobile phase gradient, for example, water and acetonitrile or methanol, often

with a small amount of an additive like formic acid or ammonium acetate to promote

ionization.

Mass Spectrometry (MS):

Set the ionization source to ESI in positive ion mode to detect protonated ([M+H]⁺) or

sodiated ([M+Na]⁺) adducts.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

To obtain structural information, perform tandem MS (MS/MS) experiments. This

involves selecting the precursor ion of interest (e.g., m/z 345.3) and fragmenting it to

observe the product ions.

Data Analysis:
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Analyze the full scan spectrum to identify the molecular ion adducts and confirm the

molecular weight.

Interpret the MS/MS spectrum to identify characteristic fragment ions resulting from

dehydration and α-cleavage, which helps to confirm the structure.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (S)-Batyl alcohol.
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Caption: Workflow for the spectroscopic characterization of (S)-Batyl Alcohol.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1246751?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

